molecular formula C22H17N3 B14350086 4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine CAS No. 91545-79-8

4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine

Cat. No.: B14350086
CAS No.: 91545-79-8
M. Wt: 323.4 g/mol
InChI Key: JMWDFZUGHWQKRI-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine is an organic compound that features a biphenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine typically involves multi-step organic synthesis. One common method includes the condensation of biphenyl-4-carbaldehyde with appropriate amines and pyrimidine derivatives under controlled conditions . The reaction conditions often require the use of catalysts and solvents such as tetrahydrofuran or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and the use of personal protective equipment, are essential due to the potential hazards associated with the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,1’-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine is unique due to its combination of a biphenyl group and a pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

91545-79-8

Molecular Formula

C22H17N3

Molecular Weight

323.4 g/mol

IUPAC Name

4-phenyl-6-(4-phenylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C22H17N3/c23-22-24-20(18-9-5-2-6-10-18)15-21(25-22)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-15H,(H2,23,24,25)

InChI Key

JMWDFZUGHWQKRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=C3)C4=CC=CC=C4)N

Origin of Product

United States

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